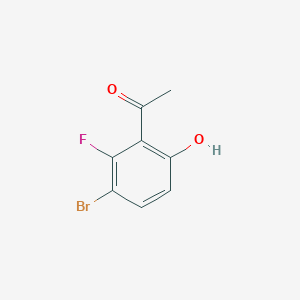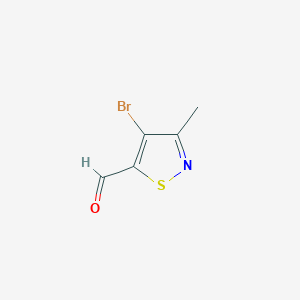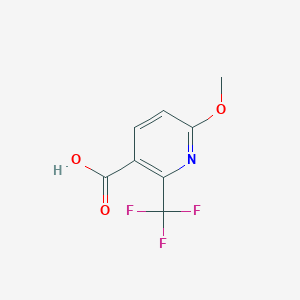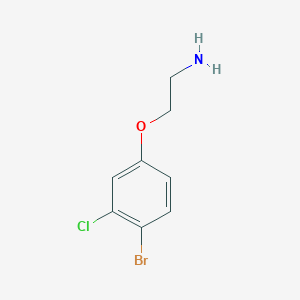
4-(4-乙酰哌嗪-1-基)-2-氟苯甲醛
描述
The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 248.28 and its IUPAC name is 4-(4-acetyl-1-piperazinyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-(4-Acetylpiperazin-1-yl)benzoic acid” includes a piperazine ring with an acetyl group attached . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a similar structure, with a molecular formula of C8H14N2O3 .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds. For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their acetylcholinesterase inhibitory activities .
Physical And Chemical Properties Analysis
The compound “4-(4-Acetylpiperazin-1-yl)benzoic acid” has a molecular weight of 248.28 . The compound “(4-Acetyl-piperazin-1-yl)-acetic acid” has a molecular weight of 186.21 .
科学研究应用
合成和抗氧化活性
- 化学物质 4-氟苯甲醛已被用于制备噻唑烷-4-酮衍生物,表现出有希望的抗氧化活性。这些化合物在生物和药物化学领域具有潜在应用 (El Nezhawy 等人,2009 年)。
抗癌特性
- 使用 4-氟苯甲醛合成的 N-杂环查耳酮衍生物已显示出体外抗癌活性,特别是对乳腺癌细胞。这意味着其在癌症治疗研究中的潜力 (Fegade 和 Jadhav,2022 年)。
放射药物应用
- 已经开发出一种使用 4-氟苯甲醛合成的有效的非肽 CCR1 拮抗剂,用于放射药物应用,特别是在成像和治疗中 (Mäding 等人,2006 年)。
晶体结构分析
- 该化合物已用于亚苄基乙酰肼的合成和晶体结构分析,这有助于理解分子相互作用和稳定性 (Wei-hua 等人,2006 年)。
苯并噻唑衍生物的合成
- 使用 4-氟苯甲醛合成的苯并噻唑衍生物已显示出作为抗癌剂的潜力,表明其在药物开发中的用途 (Osmaniye 等人,2018 年)。
氟苯甲醛的合成
- 该化学物质已通过各种方法合成和研究,展示了其在制备医药、农药和其他精细化学品中间体中的重要性 (秦海芳,2009 年)。
作用机制
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Related compounds have been shown to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
This can enhance the transmission of signals in neurons that use acetylcholine as a neurotransmitter .
Result of Action
Ache inhibitors, in general, can enhance cholinergic neurotransmission, which may improve cognitive function .
未来方向
属性
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-10(18)15-4-6-16(7-5-15)12-3-2-11(9-17)13(14)8-12/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSVORZSODGVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylpiperazin-1-yl)-2-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)
amine](/img/structure/B1406164.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)






![1-[(6-Bromopyridin-2-yl)methyl]piperazine](/img/structure/B1406179.png)